alpha-Amanitin alpha-Amanitin A cyclic octapeptide with a thioether bridge between the cystine and tryptophan. It inhibits RNA POLYMERASE II. Poisoning may require LIVER TRANSPLANTATION.
Brand Name: Vulcanchem
CAS No.: 23109-05-9
VCID: VC21340452
InChI: InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1
SMILES: CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Molecular Formula: C39H54N10O14S
Molecular Weight: 919.0 g/mol

alpha-Amanitin

CAS No.: 23109-05-9

Cat. No.: VC21340452

Molecular Formula: C39H54N10O14S

Molecular Weight: 919.0 g/mol

* For research use only. Not for human or veterinary use.

alpha-Amanitin - 23109-05-9

CAS No. 23109-05-9
Molecular Formula C39H54N10O14S
Molecular Weight 919.0 g/mol
IUPAC Name 2-[(1R,4S,8R,10S,13S,16S,27S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide
Standard InChI InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1
Standard InChI Key CIORWBWIBBPXCG-YFYLCZILSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O
SMILES CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Canonical SMILES CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Colorform NEEDLES FROM METHANOL
Melting Point 254-255 °C

Chemical Structure and Properties

Alpha-amanitin possesses a unique chemical structure that contributes to its remarkable biological activity. It is a highly modified bicyclic octapeptide with a complex structure consisting of an outer and inner loop .

Structural Components

The outer loop of α-amanitin is formed by conventional peptide bonds between carboxyl and amino termini of adjacent amino acids. The inner loop features a distinctive tryptathionine linkage between 6-hydroxy-tryptophan and cysteine . The toxin's structure is further enhanced by modified amino acid side chains, including (2S,3R,4R)-4,5-dihydroxy-isoleucine and trans-4-hydroxy-proline, which contribute to its high affinity for RNA polymerase II and III .

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of α-amanitin:

PropertyValue
Chemical FormulaC39H54N10O14S
Molecular Weight918.98 g/mol
Melting Point254-255°C
Boiling Point1622.2±65.0°C (Predicted)
Density1.1626 (rough estimate)
Optical Activity+191° (alpha D20)
Water SolubilitySoluble to 5 mM
pKa9.63±0.70 (Predicted)
FormWhite to light yellow powder
Extinction Coefficient13,500 at 310nm in H2O at 1M

These properties, derived from detailed chemical analyses, highlight α-amanitin's relatively high stability and water solubility, characteristics that contribute to its effectiveness as a toxin .

Sources and Natural Occurrence

Alpha-amanitin occurs naturally in several species of mushrooms, with Amanita phalloides (death cap) being the most notorious source.

Fungal Sources

The toxin is found in multiple mushroom genera:

  • Amanita species, including A. phalloides (death cap) and the destroying angel complex (primarily A. virosa and A. bisporigera)

  • Galerina marginata

  • Lepiota subincarnata

  • Conocybe filaris

Biosynthesis

Unlike most cyclic peptides, α-amanitin and related amatoxins are ribosomally synthesized rather than produced by non-ribosomal peptide synthetases. The genes encoding the proprotein for α-amanitin belong to the same family as those that encode for phallacidin (a phallotoxin) . This unusual biosynthetic pathway represents a fascinating example of how nature produces highly complex toxic compounds.

Mechanism of Action

The primary molecular mechanism of α-amanitin toxicity involves the selective inhibition of RNA polymerase II (RNAP II), though it also affects RNA polymerase III at higher concentrations.

Interaction with RNA Polymerase II

Alpha-amanitin binds to RNA polymerase II with high affinity, specifically targeting the largest subunit (RPB1) . The crystal structure of the α-amanitin-RNA polymerase II complex, determined at 2.8 Å resolution, has provided crucial insights into this interaction. The toxin binds beneath a "bridge helix" that extends across the cleft between the two largest pol II subunits, Rpb1 and Rpb2, in a "funnel"-shaped cavity .

Key interactions include:

  • A strong hydrogen bond between hydroxyproline 2 of α-amanitin and bridge helix residue Glu-A822

  • An indirect interaction involving the backbone carbonyl group of 4,5-dihydroxyisoleucine 3 of α-amanitin, hydrogen-bonded to residue Gln-A768

  • Several hydrogen bonds between α-amanitin and regions of Rpb1 adjacent to the bridge helix

RNA Polymerase TypeSensitivity to α-Amanitin
RNA Polymerase IInsensitive
RNA Polymerase IIHighly sensitive (inhibited at 1μg/ml)
RNA Polymerase IIIModerately sensitive (inhibited at 10μg/ml)
RNA Polymerase IVSlightly sensitive (inhibited at 50μg/ml)

This differential sensitivity makes α-amanitin a valuable tool for distinguishing between RNA polymerase types in research settings .

Toxicity and Poisoning

Alpha-amanitin is extremely toxic, with multiple mechanisms contributing to its lethal effects on organisms.

Clinical Manifestations

Amanita poisoning, primarily caused by α-amanitin, has a high mortality rate. The clinical course typically progresses through several phases:

  • Initial gastrointestinal symptoms (6-24 hours after ingestion)

  • Apparent recovery phase

  • Severe hepatorenal failure (48-72 hours after ingestion)

Cellular and Molecular Mechanisms of Toxicity

While inhibition of RNA polymerase II is the primary mechanism of α-amanitin toxicity, several additional pathways contribute to cellular damage:

  • Inhibition of Transcription: By binding to RNA polymerase II, α-amanitin blocks the synthesis of mRNA, leading to a deficit in protein production essential for cell survival .

  • Degradation of RNA Polymerase II: Studies have shown that exposure to α-amanitin triggers degradation of the RPB1 subunit of RNA polymerase II, while other subunits remain relatively unaffected. This degradation appears to be a direct consequence of α-amanitin binding to RPB1 rather than a general activation of proteolytic systems .

  • Apoptosis, Oxidative Stress, and Autophagy: Research has identified apoptosis, oxidative stress, and autophagy as key mechanisms of α-amanitin-induced cell damage .

  • N-Glycan Biosynthesis Pathway: Recent genome-wide CRISPR screening has identified that the N-glycan biosynthesis pathway and its key component, STT3B, play a crucial role in α-amanitin toxicity .

Organ-Specific Effects

Alpha-amanitin exhibits multi-organ toxicity, with the liver and kidneys being particularly vulnerable:

  • Hepatotoxicity: The liver is a major target of α-amanitin, with toxicity manifesting as severe hepatocellular damage and potentially leading to acute liver failure .

  • Nephrotoxicity: Studies in mouse models have demonstrated significant renal injury following α-amanitin exposure, with evidence suggesting a relationship between kidney damage and oxidative stress .

Therapeutic Applications

Despite its extreme toxicity, α-amanitin has attracted interest for therapeutic applications, particularly in the field of targeted cancer therapy.

Antibody-Drug Conjugates

The most promising therapeutic application of α-amanitin is its use as a payload in antibody-drug conjugates (ADCs). These ingeniously designed therapeutics combine:

  • The targeting precision of antibodies

  • The cytotoxicity of α-amanitin

This approach leverages α-amanitin's potent inhibition of RNA polymerase II to selectively kill cancer cells while sparing normal tissues. Recent preclinical experiments on ADCs incorporating α-amanitin have shown promising therapeutic effects and good tolerability in primate models .

Detection Methods

The detection of α-amanitin is crucial for both clinical diagnosis of mushroom poisoning and research applications.

Analytical Techniques

Several methods have been developed for the detection and quantification of α-amanitin:

  • Thin-layer chromatography (TLC): Early methods could differentiate between alpha-amanitin and beta-amanitin based on their different migration rates in various solvent systems

  • More advanced techniques include high-performance liquid chromatography (HPLC) and mass spectrometry

  • Immunoassays utilizing specific antibodies against α-amanitin

These methods vary in sensitivity, specificity, and applicability to different sample types, including mushroom extracts, biological fluids, and tissues .

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